3-Amino-2-cyclohexen-1-one

概要

説明

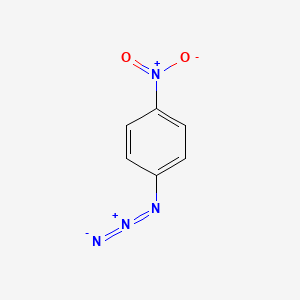

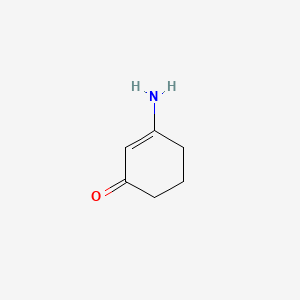

3-Amino-2-cyclohexen-1-one is an organic compound with the molecular formula C6H9NO It is characterized by a cyclohexene ring with an amino group at the third position and a ketone group at the second position

作用機序

Target of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation , suggesting that it interacts with proteins or receptors in these tissues.

Mode of Action

As a cyclohexenone derivative, it can undergo michael addition with nucleophiles or could be employed by a diels-alder reaction with electron-rich dienes . These reactions suggest that 3-Amino-2-cyclohexen-1-one can interact with its targets through covalent bonding, leading to changes in the targets’ structure and function .

Biochemical Pathways

It’s known that cyclohexenone derivatives can be used as building blocks in organic synthesis chemistry, suggesting that they may influence a variety of biochemical pathways .

Pharmacokinetics

Its molecular weight of 11114 Da suggests that it may be readily absorbed and distributed in the body

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation , indicating that it can induce cellular changes leading to these effects.

生化学分析

Biochemical Properties

3-Aminocyclohex-2-en-1-one plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of various bioactive compounds. It interacts with several enzymes and proteins, including chemokine receptor 2 (CXCR2) antagonists. The interaction with CXCR2 is crucial as it inhibits downstream signaling pathways, which are involved in inflammatory responses . Additionally, 3-Aminocyclohex-2-en-1-one has been used in the synthesis of quinoline derivatives, which exhibit antimicrobial activity .

Cellular Effects

3-Aminocyclohex-2-en-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit CXCR2-mediated signaling, which plays a role in the activation and recruitment of neutrophils at inflammation sites . This inhibition can potentially reduce inflammatory responses in conditions such as chronic obstructive pulmonary disease (COPD), arthritis, and asthma. Furthermore, 3-Aminocyclohex-2-en-1-one derivatives have demonstrated antimicrobial activity against several bacterial and fungal strains .

Molecular Mechanism

The molecular mechanism of 3-Aminocyclohex-2-en-1-one involves its binding interactions with biomolecules, particularly CXCR2. By binding to CXCR2, 3-Aminocyclohex-2-en-1-one inhibits the receptor’s ability to activate downstream signaling pathways, thereby reducing inflammation . Additionally, its derivatives have been shown to interact with various enzymes, leading to the synthesis of bioactive compounds with antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminocyclohex-2-en-1-one have been observed to change over time. The compound exhibits stability under specific conditions, but its degradation can occur if exposed to light or moisture. Long-term studies have shown that 3-Aminocyclohex-2-en-1-one maintains its inhibitory effects on CXCR2 signaling over extended periods, suggesting its potential for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of 3-Aminocyclohex-2-en-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2-mediated signaling without causing significant cytotoxicity . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

3-Aminocyclohex-2-en-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions facilitate the synthesis of bioactive compounds, such as quinoline derivatives, which have shown antimicrobial activity . The compound’s role in these pathways highlights its potential in drug development and therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Aminocyclohex-2-en-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, which is crucial for its biological activity . Understanding the transport mechanisms can aid in optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Aminocyclohex-2-en-1-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . The precise localization is essential for its function in inhibiting CXCR2 signaling and other biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions: 3-Amino-2-cyclohexen-1-one can be synthesized through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with ammonia or primary amines under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3-aminocyclohex-2-en-1-one often involves large-scale batch reactions. The starting materials, such as 1,3-cyclohexanedione and ammonia, are combined in reactors with precise temperature and pressure controls to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

化学反応の分析

Types of Reactions: 3-Amino-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-substituted cyclohexenones.

科学的研究の応用

3-Amino-2-cyclohexen-1-one has a wide range of applications in scientific research:

類似化合物との比較

3-Aminocyclohexanone: Similar structure but lacks the double bond in the ring.

2-Aminocyclohexanone: Amino group at a different position.

3-Hydroxycyclohex-2-en-1-one: Hydroxy group instead of an amino group.

Uniqueness: 3-Amino-2-cyclohexen-1-one is unique due to its combination of an amino group and a ketone group on a cyclohexene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

特性

IUPAC Name |

3-aminocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMRPOAHZITKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200244 | |

| Record name | 3-Aminocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-49-5 | |

| Record name | 3-Amino-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5220-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5220-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOCYCLOHEX-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V596547ZKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Aminocyclohex-2-enone?

A1: The molecular formula of 3-Aminocyclohex-2-enone is C6H9NO, and its molecular weight is 111.14 g/mol.

Q2: Which spectroscopic techniques are helpful for characterizing 3-Aminocyclohex-2-enone?

A2: 3-Aminocyclohex-2-enone can be characterized using various spectroscopic methods, including 1H NMR, 13C NMR, and IR spectroscopy. [, ]

Q3: Does the presence of a gem-dimethyl group influence the reactivity of 3-aminocyclohex-2-enones?

A3: Yes, the presence of a gem-dimethyl group at the 5-position of the cyclohexenone ring can significantly influence the reactivity. For example, in reactions with formaldehyde, the gem-dimethyl group directs the reaction towards the formation of spiran products via an internal Mannich reaction. In contrast, the unsubstituted 3-aminocyclohex-2-enone yields a mixture of spiran and acridinedione derivatives. []

Q4: What are some key applications of 3-Aminocyclohex-2-enone in organic synthesis?

A4: 3-Aminocyclohex-2-enone serves as a valuable precursor in synthesizing various heterocyclic compounds, including:

- Indoles: It can be converted to substituted indoles through a sequence involving cyanoethylation, cyclization, and reaction with oxalyl chloride. []

- Quinolines: It acts as a building block for synthesizing tetrahydroquinolines, dihydroquinolinones, and hexahydroquinolines. [, , ]

- Acridines: Palladium(II)-catalyzed ring formation of allylated 3-aminocyclohex-2-enones offers a route to acridine derivatives. []

- Pyrrolo- and Pyrido[2,3-d]pyrimidines: Reactions with diacylethylenes under controlled conditions yield pyrrolo- and pyrido[2,3-d]pyrimidines. []

- Pyrazolo[3,4-d]pyrido[3,2-b]azepines: This tricyclic ring system can be accessed through a multi-step synthesis starting from 3-Aminocyclohex-2-enone. []

Q5: Can 3-aminocyclohex-2-enones be used to prepare chemokine receptor 2 (CXCR2) antagonists?

A5: Yes, research has shown that certain 3-aminocyclohex-2-enone derivatives exhibit inhibitory activity against CXCR2. A study synthesized and evaluated 44 such derivatives, identifying 13 with IC50 values less than 10 μM in a CXCR2-specific Tango assay. []

Q6: What are the advantages of using 3-Aminocyclohex-2-enone in multicomponent reactions?

A6: Multicomponent reactions involving 3-aminocyclohex-2-enone offer several advantages, including:

- Efficiency: These reactions allow for the construction of complex molecules in a single step, streamlining the synthetic process. [, , ]

Q7: Can you provide an example of a one-pot procedure for synthesizing 3-aminocyclohex-2-enone?

A7: Yes, a practical one-pot synthesis of 3-aminocyclohex-2-enone utilizes a 10% Pd/C-catalyzed hydrogenation of 3-aminophenol. This method offers a simple, catalytic, and environmentally friendly route to the desired compound. []

Q8: How does the basicity of 3-Aminocyclohex-2-enone compare to other ketones?

A8: 3-Aminocyclohex-2-enones exhibit enhanced basicity compared to simple ketones due to the presence of the amino group. Studies have investigated their pKBH+ values and enthalpies of complex formation with boron trifluoride (BF3). []

Q9: What is the preferred site of protonation in 3-Aminocyclohex-2-enones?

A9: While the nitrogen atom might seem like a likely site, research using 13C dynamic NMR and ab initio calculations suggests that the carbonyl oxygen is the preferred site for protonation in both aqueous and organic solvents. []

Q10: How does the nitrogen substituent in 3-Aminocyclohex-2-enones influence their basicity?

A10: The electronic nature of the nitrogen substituent significantly impacts the basicity of 3-Aminocyclohex-2-enones. Studies have established linear correlations between pKBH+ or ΔH°BF3 and nitrogen substituent constants (σ*), demonstrating the influence of electronic effects on basicity. []

Q11: How do 3-Aminocyclohex-2-enones react with isothiocyanates?

A11: The reaction outcome depends on the reaction conditions and the substitution pattern of the enaminone. While dimedone derivatives primarily undergo C-2 substitution at high temperatures, primary enaminones can be deprotonated with strong bases to yield N-substituted products. Notably, the reaction of 3-Aminocyclohex-2-enone with methyl isothiocyanate in the presence of sodium hydride leads to an unexpected spirodihydrotriazine derivative. []

Q12: Do 3-aminocyclohex-2-enones exhibit interesting photochemical behavior?

A12: Yes, 3-Aminocyclohex-2-enones can undergo photochemical cyclization reactions. For instance, N-(2-bromophenyl)-, N-(2-bromobenzyl)-, and N-(2-bromophenethyl)- derivatives of 3-aminocyclohex-2-enones cyclize under UV irradiation to form five- to seven-membered heterocyclic compounds. []

Q13: Can photochemical reactions of 3-aminocyclohex-2-enones be rendered enantioselective?

A13: Yes, enantioselective photochemical reactions of N-methyl-N-phenyl-3-amino-2-cyclohexen-1-one derivatives have been achieved by utilizing inclusion complexes with optically active host compounds. This approach allows for the synthesis of optically active carbazolone derivatives. []

Q14: How do mycosporines and mycosporine-like amino acids (MAAs) relate to 3-aminocyclohex-2-enone?

A14: 3-Aminocyclohex-2-enone shares structural similarity with MAAs, which are natural UV filters found in certain organisms. Investigating its photochemical properties, such as the excited state dynamics and ground state recovery, can offer insights into the photoprotection mechanisms of MAAs. []

Q15: What computational chemistry methods are relevant to studying 3-Aminocyclohex-2-enone?

A15: Various computational techniques can be employed, including:

- Density Functional Theory (DFT): To optimize geometries, calculate electronic structures, and study excited state properties. []

- Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models correlating structural features with biological activity, aiding in the design of novel derivatives with improved properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)

![Benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B1266191.png)

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)